molecular formula C15H14N6O3S B3748223 2-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B3748223
M. Wt: 358.4 g/mol
InChI Key: IZXJGSCDOOIOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a thiadiazole ring substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of thiosemicarbazide with a carboxylic acid derivative under reflux conditions.

    Coupling Reaction: The final step involves coupling the nitro-substituted pyrazole with the thiadiazole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

    Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions, potentially leading to ring-opening reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: 2-(4-amino-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized thiadiazole derivatives or ring-opened products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through various bioassays and molecular docking studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities can be optimized through structure-activity relationship (SAR) studies.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It could also be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may act by inhibiting essential enzymes or disrupting cell membranes. In the case of anticancer activity, it might induce apoptosis or inhibit cell proliferation by interacting with specific molecular targets such as kinases or DNA.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide: can be compared with other nitro-substituted pyrazole derivatives and thiadiazole derivatives.

    This compound: is unique due to the combination of both pyrazole and thiadiazole rings in its structure, which may confer unique chemical and biological properties.

Uniqueness

The combination of a nitro-substituted pyrazole ring and a phenylethyl-substituted thiadiazole ring in a single molecule is relatively rare. This unique structure may result in distinctive reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S/c22-13(10-20-9-12(8-16-20)21(23)24)17-15-19-18-14(25-15)7-6-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXJGSCDOOIOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 2
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2-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 3
2-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 4
2-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

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